CUDC-101

Descripción general

Descripción

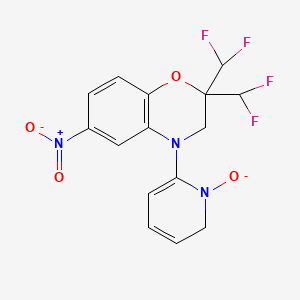

CUDC-101 es una nueva molécula pequeña que funciona como un inhibidor multidiana. Inhibe simultáneamente la histona desacetilasa, el receptor del factor de crecimiento epidérmico y el receptor 2 del factor de crecimiento epidérmico humano. Este compuesto ha mostrado una potente actividad anticancerígena al bloquear los reguladores clave de las vías de señalización del receptor del factor de crecimiento epidérmico y el receptor 2 del factor de crecimiento epidérmico humano, así como atenuar múltiples vías compensatorias que permiten a las células cancerosas escapar de los efectos de los inhibidores convencionales .

Aplicaciones Científicas De Investigación

CUDC-101 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la inhibición de la histona desacetilasa y las tirosina quinasas receptoras. En biología, se utiliza para investigar los mecanismos moleculares de la proliferación y la apoptosis de las células cancerosas. En medicina, this compound se está explorando como un posible agente terapéutico para el tratamiento de varios cánceres, incluidos tumores sólidos y malignidades hematológicas . Además, tiene aplicaciones en la industria para el desarrollo de nuevos fármacos anticancerígenos y estrategias terapéuticas .

Mecanismo De Acción

CUDC-101 ejerce sus efectos al inhibir simultáneamente la histona desacetilasa, el receptor del factor de crecimiento epidérmico y el receptor 2 del factor de crecimiento epidérmico humano. Esta inhibición multidiana conduce al bloqueo de las vías de señalización clave involucradas en la proliferación y supervivencia de las células cancerosas. El compuesto también induce la apoptosis dependiente de caspasas, regula la proliferación y la migración celular, y mejora la presentación de antígenos tumorales . Los objetivos moleculares de this compound incluyen enzimas de histona desacetilasa, receptor del factor de crecimiento epidérmico y receptor 2 del factor de crecimiento epidérmico humano, así como otras vías oncogénicas como AKT, HER3 y MET .

Análisis Bioquímico

Biochemical Properties

CUDC-101 plays a significant role in biochemical reactions by inhibiting class I and II histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2. The inhibition of these enzymes and receptors disrupts critical signaling pathways that are essential for cancer cell survival and proliferation. This compound interacts with histone deacetylases by binding to their active sites, preventing the deacetylation of histone proteins, which leads to an open chromatin structure and increased gene expression . Additionally, this compound competes with ATP for binding to epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity and downstream signaling .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the epidermal growth factor receptor and human epidermal growth factor receptor 2 signaling pathways . This inhibition leads to the downregulation of key survival pathways, such as the phosphoinositide 3-kinase and protein kinase B pathway, and the mitogen-activated protein kinase pathway . Furthermore, this compound enhances the expression of pro-apoptotic genes and reduces the expression of anti-apoptotic genes, thereby promoting cell death . In addition to its effects on cell signaling and gene expression, this compound also impacts cellular metabolism by altering the acetylation status of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to simultaneously inhibit multiple targets. This compound binds to the active sites of histone deacetylases, preventing the removal of acetyl groups from histone proteins . This results in an open chromatin structure that facilitates gene transcription. Additionally, this compound competes with ATP for binding to the kinase domains of epidermal growth factor receptor and human epidermal growth factor receptor 2, thereby inhibiting their kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. The combined inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 by this compound leads to a synergistic effect that enhances its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the degradation of the compound, which may reduce its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including persistent inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including weight loss, liver toxicity, and hematological abnormalities . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2 . The inhibition of histone deacetylases by this compound leads to increased acetylation of histone proteins, which affects the expression of genes involved in metabolism . Additionally, the inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2 disrupts signaling pathways that regulate metabolic processes, such as glucose uptake and glycolysis . These effects on metabolic pathways contribute to the overall anticancer activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to different cellular compartments, including the nucleus, where it exerts its inhibitory effects on histone deacetylases . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to penetrate biological membranes . These factors affect the localization and accumulation of this compound in target tissues, which is crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the nucleus, where it inhibits histone deacetylases and affects gene expression . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the addition of a nuclear localization signal can enhance the accumulation of this compound in the nucleus, thereby increasing its inhibitory activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

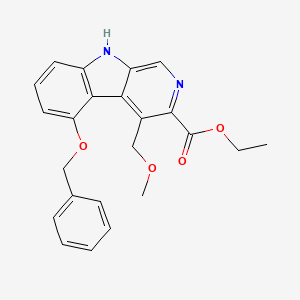

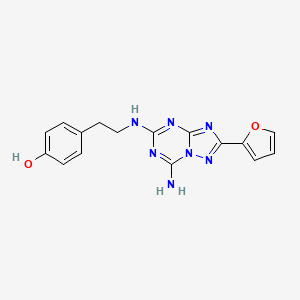

Métodos De Preparación

La síntesis de CUDC-101 implica la integración de múltiples grupos funcionales inhibitorios. El compuesto se crea introduciendo un grupo funcional de ácido hidroxámico, que es responsable de la inhibición de la histona desacetilasa, en el grupo metoxietóxico de la columna vertebral de fenilaminoquinazolina del inhibidor de la tirosina quinasa receptora . Los métodos de producción industrial para this compound típicamente involucran técnicas estándar de síntesis orgánica, incluido el uso de varios reactivos y catalizadores para lograr la estructura química deseada .

Análisis De Reacciones Químicas

CUDC-101 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: this compound puede reducirse usando agentes reductores comunes, lo que resulta en la formación de derivados reducidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

CUDC-101 es único en su capacidad de inhibir simultáneamente múltiples objetivos, lo que lo hace más efectivo que los inhibidores de un solo objetivo. Los compuestos similares incluyen:

Vorinostat: Un inhibidor de la histona desacetilasa que no se dirige a las tirosina quinasas receptoras.

Gefitinib: Un inhibidor del receptor del factor de crecimiento epidérmico que no inhibe la histona desacetilasa.

El enfoque multidiana de this compound le permite superar los mecanismos de resistencia que limitan la eficacia de los inhibidores de un solo objetivo, lo que lo convierte en un candidato prometedor para el tratamiento de tumores heterogéneos y resistentes a los fármacos .

Propiedades

IUPAC Name |

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVFNIUGLLCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143784 | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012054-59-9 | |

| Record name | CUDC-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUDC-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CUDC-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)